2,5-Pyrrolidinedione, 3-amino-1-(phenylmethyl)-, (3S)-
Overview
Description
3-amino-1-(phenylmethyl)-2,5-pyrrolidinedione , is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.228 g/mol . This compound belongs to the class of pyrrolidinediones, which are characterized by a five-membered ring containing two carbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-(phenylmethyl)-2,5-pyrrolidinedione typically involves the reaction of 3-aminopyrrolidinedione with benzyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction conditions and improved safety. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-amino-1-(phenylmethyl)-2,5-pyrrolidinedione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as chromium trioxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines .
Major Products Formed:
Oxidation: The oxidation of 3-amino-1-(phenylmethyl)-2,5-pyrrolidinedione can lead to the formation of carboxylic acids or ketones .
Reduction: Reduction reactions can produce amines or alcohols .
Substitution: Substitution reactions can result in the formation of alkylated derivatives or amino derivatives .
Scientific Research Applications
3-amino-1-(phenylmethyl)-2,5-pyrrolidinedione has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a precursor for the synthesis of biologically active molecules.
Industry: It can be utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
3-amino-1-(phenylmethyl)-2,5-pyrrolidinedione is similar to other pyrrolidinediones, such as succinimide and N-methylsuccinimide . its unique structural features, such as the presence of the phenylmethyl group, distinguish it from these compounds and contribute to its distinct properties and applications.
Comparison with Similar Compounds
Succinimide
N-methylsuccinimide
1-methyl-3-phenylpyrrolidine-2,5-dione
This comprehensive overview provides a detailed understanding of 3-amino-1-(phenylmethyl)-2,5-pyrrolidinedione, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3S)-3-amino-1-benzylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9-6-10(14)13(11(9)15)7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZALANDDBDSBU-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N(C1=O)CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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